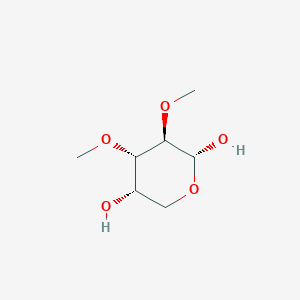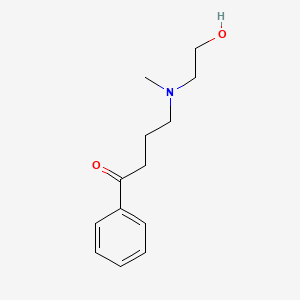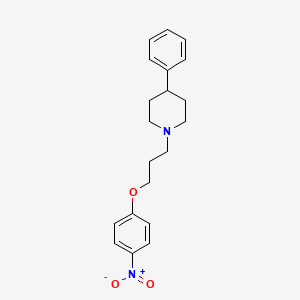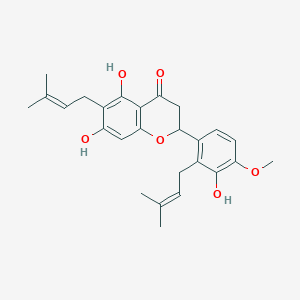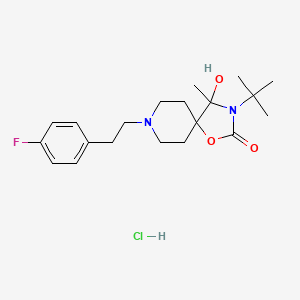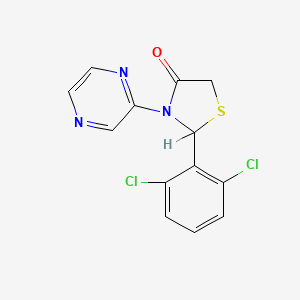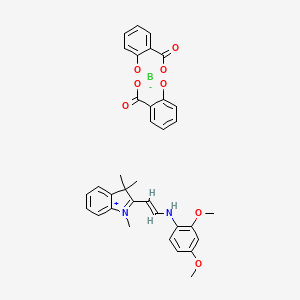
2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-) is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-) typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyaniline precursor. This precursor is then reacted with other reagents to form the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could introduce new functional groups into the compound’s structure.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological assays to investigate its effects on various biological systems.
作用機序
The mechanism by which 2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-) exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors, altering enzyme activity, or affecting cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide: Another stilbazolium derivative with similar structural features and applications.
2,4-Dimethoxyaniline: A precursor used in the synthesis of various compounds, including the one .
特性
CAS番号 |
78527-98-7 |
|---|---|
分子式 |
C35H33BN2O8 |
分子量 |
620.5 g/mol |
IUPAC名 |
2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;3,3'-spirobi[2,4-dioxa-3-boranuidabicyclo[4.4.0]deca-1(10),6,8-triene]-5,5'-dione |
InChI |
InChI=1S/C21H24N2O2.C14H8BO6/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;16-13-9-5-1-3-7-11(9)18-15(20-13)19-12-8-4-2-6-10(12)14(17)21-15/h6-14H,1-5H3;1-8H/q;-1/p+1 |
InChIキー |
OWNFFAAFSKVKJT-UHFFFAOYSA-O |
異性体SMILES |
[B-]12(OC3=CC=CC=C3C(=O)O1)OC4=CC=CC=C4C(=O)O2.CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=C(C=C(C=C3)OC)OC)C)C |
正規SMILES |
[B-]12(OC3=CC=CC=C3C(=O)O1)OC4=CC=CC=C4C(=O)O2.CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


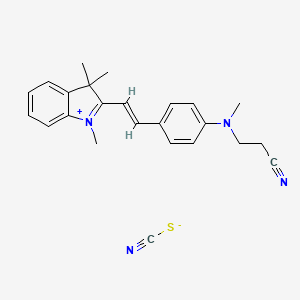

![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
